molecular formula C23H32N2O3 B6134390 N-benzyl-N-methyl-1-(2,4,5-trimethoxybenzyl)-3-piperidinamine

N-benzyl-N-methyl-1-(2,4,5-trimethoxybenzyl)-3-piperidinamine

Cat. No. B6134390
M. Wt: 384.5 g/mol
InChI Key: HNUXKSPZWNEXCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-methyl-1-(2,4,5-trimethoxybenzyl)-3-piperidinamine is a chemical compound that has gained significant attention in scientific research due to its potential use in medicinal chemistry. It is a member of the piperidine class of compounds and is commonly referred to as BTM-1.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1-(2,4,5-trimethoxybenzyl)-3-piperidinamine is not fully understood. It is believed to act as a dopamine receptor antagonist by binding to dopamine receptors and blocking the activity of dopamine. Additionally, it is believed to act as a calcium channel blocker by inhibiting the influx of calcium ions into cells.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-1-(2,4,5-trimethoxybenzyl)-3-piperidinamine has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which may contribute to its potential use in the treatment of psychiatric disorders. Additionally, it has been shown to decrease blood pressure, which may contribute to its potential use in the treatment of hypertension.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-N-methyl-1-(2,4,5-trimethoxybenzyl)-3-piperidinamine in lab experiments include its potential use in the treatment of various psychiatric disorders and hypertension. However, its limitations include the fact that its mechanism of action is not fully understood and that it may have potential side effects.

Future Directions

There are several future directions for the study of N-benzyl-N-methyl-1-(2,4,5-trimethoxybenzyl)-3-piperidinamine. One direction is to further investigate its mechanism of action and how it interacts with dopamine receptors and calcium channels. Additionally, further research is needed to determine its potential use in the treatment of psychiatric disorders and hypertension. Finally, more studies are needed to determine its potential side effects and toxicity.

Synthesis Methods

The synthesis of N-benzyl-N-methyl-1-(2,4,5-trimethoxybenzyl)-3-piperidinamine is a multi-step process that involves the reaction of various reagents. The synthesis begins with the reaction of 2,4,5-trimethoxybenzaldehyde with benzylamine to form 2,4,5-trimethoxybenzylbenzylamine. This intermediate is then reacted with methyl iodide to form N-benzyl-N-methyl-2,4,5-trimethoxybenzylamine, which is subsequently reacted with piperidine to yield the final product, N-benzyl-N-methyl-1-(2,4,5-trimethoxybenzyl)-3-piperidinamine.

Scientific Research Applications

N-benzyl-N-methyl-1-(2,4,5-trimethoxybenzyl)-3-piperidinamine has been studied extensively for its potential use in medicinal chemistry. It has been shown to have activity as a dopamine receptor antagonist, which makes it a potential candidate for the treatment of various psychiatric disorders such as schizophrenia and bipolar disorder. Additionally, it has been shown to have activity as a calcium channel blocker, which makes it a potential candidate for the treatment of hypertension.

properties

IUPAC Name

N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-24(15-18-9-6-5-7-10-18)20-11-8-12-25(17-20)16-19-13-22(27-3)23(28-4)14-21(19)26-2/h5-7,9-10,13-14,20H,8,11-12,15-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUXKSPZWNEXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCN(C2)CC3=CC(=C(C=C3OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-3-amine

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